Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyrrolidine-containing molecules. Examples include:
- Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate
- 1-(tert-butyl)-2-methyl-4-((4-bromo-7-fluoroisoindoline-2-yl)methyl)piperidine-1-carboxylate .
Uniqueness
Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O4S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 2-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H21N3O4S/c1-5-22-13(21)10-8-23-14(16-10)17-12(20)9-6-11(19)18(7-9)15(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,17,20) |
InChI Key |
QESIXTIHNFZLJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Origin of Product |
United States |
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